dhfo
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Overview
Description
dhfo is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dhfo typically involves multi-step organic reactions. The initial step often includes the formation of the core pentacyclic structure through cyclization reactions. Subsequent steps involve the introduction of hydroxyl and oxo groups under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization, distillation, or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
dhfo undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the hydroxyl or oxo groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction may produce diols.
Scientific Research Applications
dhfo has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of dhfo involves its interaction with specific molecular targets. The hydroxyl and oxo groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 11,15-Dimethoxy-13-oxo-6,8,20-trioxapentacyclo[10.8.0.0²,⁹.0³,⁷.0¹⁴,¹⁹]icosa-1(12),2(9),10,14,16,18-hexaen-4-yl}oxidanesulfonic acid .
- 12-Oxapentacyclo[11.8.0.0²,¹¹.0³,⁸.0¹⁶,²¹]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene .
Uniqueness
dhfo is unique due to its specific arrangement of hydroxyl and oxo groups, which confer distinct chemical reactivity and biological activity. Its pentacyclic structure also provides a rigid framework that can interact with various molecular targets in a specific manner.
Properties
CAS No. |
1416230-65-3 |
---|---|
Molecular Formula |
C19H12O4 |
Molecular Weight |
304.301 |
IUPAC Name |
2,10-dihydroxy-11-oxapentacyclo[10.8.0.02,10.04,9.014,19]icosa-1(20),4,6,8,12,14,16,18-octaen-3-one |
InChI |
InChI=1S/C19H12O4/c20-17-13-7-3-4-8-14(13)19(22)18(17,21)15-9-11-5-1-2-6-12(11)10-16(15)23-19/h1-10,21-22H |
InChI Key |
RVFOUDDAWFYGGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4(C(=O)C5=CC=CC=C5C4(O3)O)O |
Synonyms |
4b,11b-Dihydroxy-4b,11b-dihydro-12H-indeno[1,2-b]naphtho[2,3-d]furan-12-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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